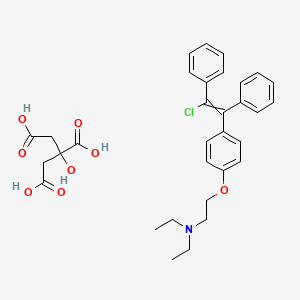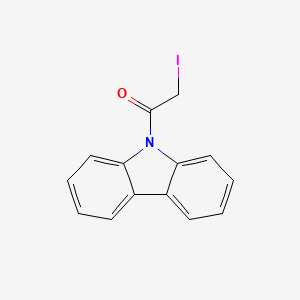
Clomiphene citrate
Vue d'ensemble
Description
Le citrate de clomiphène est un stimulant ovulatoire non stéroïdien qui agit comme modulateur sélectif des récepteurs aux œstrogènes. Il est principalement utilisé pour traiter l’infertilité chez les femmes qui n’ovulent pas, y compris celles atteintes du syndrome des ovaires polykystiques . Le citrate de clomiphène est connu pour sa capacité à induire l’ovulation en stimulant la libération de gonadotropines par l’hypophyse antérieure .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du citrate de clomiphène implique la réaction du 2-chloro-1,2-diphényléthylène avec le 4-(2-chloro-1,2-diphényléthényl)phénol en présence d’une base, suivie de l’ajout de diéthylamine . La réaction est généralement réalisée dans un solvant organique tel que le toluène ou le xylène sous conditions de reflux .
Méthodes de production industrielle : La production industrielle du citrate de clomiphène implique souvent l’utilisation d’acide acétique ou d’acide trifluoroacétique comme catalyseurs pour améliorer le rendement et la pureté du produit final . Le procédé comprend plusieurs étapes de purification, telles que la recristallisation et la chromatographie, afin de garantir la composition isomérique souhaitée du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le citrate de clomiphène subit diverses réactions chimiques, notamment :
Oxydation : Le citrate de clomiphène peut être oxydé pour former le 4-hydroxyclomiphène, un métabolite actif majeur.
Réduction : Les réactions de réduction peuvent convertir le citrate de clomiphène en ses dérivés amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être employés en milieu basique.
Principaux produits :
Oxydation : 4-hydroxyclomiphène.
Réduction : Dérivés amines du clomiphène.
Substitution : Divers dérivés clomiphènes substitués.
Applications De Recherche Scientifique
Le citrate de clomiphène a un large éventail d’applications en recherche scientifique :
Mécanisme D'action
Le citrate de clomiphène agit en se liant aux récepteurs des œstrogènes dans l’hypothalamus, bloquant ainsi la rétroaction négative des œstrogènes sur la libération de gonadotropines . Cela entraîne une augmentation de la sécrétion de l’hormone de libération des gonadotropines, ce qui stimule à son tour la libération de l’hormone folliculo-stimulante et de l’hormone lutéinisante par l’hypophyse antérieure . Ces hormones favorisent la croissance et la maturation des follicules ovariens, conduisant à l’ovulation .
Composés similaires :
Tamoxifène : Un autre modulateur sélectif des récepteurs aux œstrogènes utilisé principalement dans le traitement du cancer du sein.
Raloxifène : Utilisé pour la prévention et le traitement de l’ostéoporose chez les femmes ménopausées.
Unicité du citrate de clomiphène : Le citrate de clomiphène est unique dans sa composition en deux isomères, le zu-clomiphène et l’en-clomiphène . Cette structure à deux isomères contribue à ses effets œstrogéniques et anti-œstrogéniques mixtes, ce qui le rend particulièrement efficace pour induire l’ovulation .
Comparaison Avec Des Composés Similaires
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Letrozole: An aromatase inhibitor used for ovulation induction in women with polycystic ovary syndrome.
Uniqueness of Clomiphene Citrate: this compound is unique in its dual isomer composition, consisting of zu-clomiphene and en-clomiphene . This dual isomer structure contributes to its mixed estrogenic and antiestrogenic effects, making it particularly effective for inducing ovulation .
Propriétés
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
911-45-5 (Parent) | |
| Record name | Clomiphene citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020337 | |
| Record name | Clomiphene citrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-41-9, 43054-45-1 | |
| Record name | Clostilbegit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomiphene citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomiphene citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043054451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomiphene citrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifen dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B3425573.png)
